2-Chloro-3-nitropyridine-4-carboxamide
Description
Chemical Identity and Nomenclature
2-Chloro-3-nitropyridine-4-carboxamide represents a substituted pyridine derivative characterized by the presence of three distinct functional groups positioned strategically around the pyridine ring system. The compound is officially registered under the Chemical Abstracts Service number 1224636-91-2, providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions for heterocyclic compounds.
The molecular formula C₆H₄ClN₃O₃ indicates the presence of six carbon atoms, four hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 201.57 grams per mole. The compound's structural architecture features a pyridine ring as the central scaffold, with a chlorine atom at the 2-position, a nitro group at the 3-position, and a carboxamide functional group at the 4-position. This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-3-nitropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-5-4(10(12)13)3(6(8)11)1-2-9-5/h1-2H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBHDKMGKDDKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 4-Chloro-2-aminopyridine
- Starting from 4-chloropyridine, the amino group is introduced at the 2-position.
- This intermediate is crucial as a precursor for nitration.
- Typical conditions involve bromination or chlorination followed by amination under controlled temperature.
Step 2: Nitration to Form 4-Chloro-2-amino-3-nitropyridine
- The 4-chloro-2-aminopyridine is subjected to nitration using a nitrating mixture composed of concentrated nitric acid and sulfuric acid.
- Reaction conditions: Stirring at 25–30°C for about 1 hour.
- The nitration selectively introduces the nitro group at the 3-position.
- After reaction completion, quenching in ice and extraction with dichloromethane yields the nitro derivative.
- Yield reported: Approximately 57.5%.
Step 3: Diazotization and Hydrolysis to Obtain 4-Chloro-3-nitropyridin-2-ol
- The 4-chloro-2-amino-3-nitropyridine undergoes diazotization using sodium nitrite and hydrochloric acid at 0–5°C.
- Reaction mixture is stirred for 30–60 minutes at 0–5°C, then heated to 60–80°C for 3 hours to complete hydrolysis.
- The product, 4-chloro-3-nitropyridin-2-ol, is extracted with dichloromethane and dried.
- This step replaces the amino group with a hydroxyl group, setting the stage for amide formation.
Step 4: Formation of this compound
- The hydroxyl intermediate is converted to the carboxamide via acylation.
- Cyclopropane carbonyl chloride (or other acid chlorides) is prepared by reacting cyclopropane carboxylic acid with oxalyl chloride in dichloromethane, catalyzed by a small amount of dimethylformamide.
- The acyl chloride is then reacted with 4-chloro-2-amino-3-nitropyridine in dichloromethane at low temperatures (-15 to -5°C).
- Triethylamine or other bases (diethylamine, pyridine) are added to neutralize HCl formed during the reaction.
- The reaction mixture is gradually warmed to 25–35°C and stirred for 2–4 hours.
- Workup involves aqueous extraction, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
- Crystallization from ethyl acetate yields the pure this compound derivative.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Amination | Starting pyridine derivative | Ambient | Variable | - | Precursor preparation |
| 2 | Nitration | HNO3 + H2SO4 (nitrating mixture) | 25–30 | ~1 hour | ~57.5 | Selective nitration at 3-position |
| 3 | Diazotization & Hydrolysis | NaNO2 + HCl (diazotization), then heating | 0–5 (diazotization), 60–80 (hydrolysis) | 0.5–1 hr + 3 hrs | - | Converts amine to hydroxyl |
| 4 | Acylation (Amide formation) | Cyclopropane carbonyl chloride, base (triethylamine) | -15 to 35 | 2–4 hours | - | Final step to form carboxamide |
Research Findings and Optimization Notes
- Selective Nitration: The nitration step requires careful temperature control to avoid over-nitration or side reactions. The use of a nitrating mixture at mild temperatures (25–30°C) ensures regioselective introduction of the nitro group at the 3-position.
- Diazotization Efficiency: Maintaining low temperatures (0–5°C) during diazotization prevents decomposition of the diazonium salt, while subsequent heating promotes complete hydrolysis to the hydroxyl derivative.
- Acylation Specificity: The use of acid chlorides and bases such as triethylamine in chlorinated solvents like dichloromethane provides high purity and yield of the amide product. Gradual temperature increase from sub-zero to room temperature enhances reaction completion.
- Purification: Crystallization from ethyl acetate or toluene is effective for isolating pure this compound.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Method Description | Advantages | Limitations |
|---|---|---|---|
| Nitration | Using HNO3/H2SO4 nitrating mixture | High regioselectivity | Requires careful temperature control |
| Diazotization & Hydrolysis | NaNO2/HCl at low temp, then heating | Efficient conversion of amine to hydroxyl | Sensitive to temperature fluctuations |
| Acylation | Reaction with acid chloride + base in DCM | High purity amide formation | Use of chlorinated solvents |
| Alternative Methods | Direct amidation of pyridine derivatives (less common) | Fewer steps | Often lower yields and selectivity |
Chemical Reactions Analysis
2-Chloro-3-nitropyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and organic solvents like dimethylformamide (DMF).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder and hydrochloric acid.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the carboxamide group, to form corresponding carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions typically produce amino-substituted compounds .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
CNC serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. The compound's reactivity is attributed to the presence of the chlorine atom and the nitro group, which can facilitate substitution reactions and other transformations.
Biological Applications
Antimicrobial Properties
CNC has been investigated for its antimicrobial activity against a range of pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that CNC could be a lead compound for developing new antibiotics, particularly against multi-drug resistant strains.
Anticancer Activity
In vitro studies have demonstrated that CNC possesses anticancer properties. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving increased levels of reactive oxygen species (ROS). The following table summarizes the IC₅₀ values for different cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 25 µM |
| A549 (lung cancer) | 30 µM |
The effectiveness of CNC varies across different cell lines, indicating its potential as a selective anticancer agent.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated CNC's efficacy against multi-drug resistant strains, revealing significant reductions in bacterial load in infected models. This highlights its potential as a therapeutic agent.
- Cancer Cell Apoptosis Research : Research conducted at a notable university demonstrated that CNC treatment led to increased ROS levels in HeLa cells, triggering apoptosis. Flow cytometry and Western blot analysis confirmed the activation of apoptotic pathways.
- Synergistic Effects with Chemotherapeutics : Another investigation assessed the synergistic effects of CNC combined with conventional chemotherapeutics. Results indicated enhanced cytotoxicity against cancer cells when used in combination therapy, suggesting potential applications in improving treatment efficacy.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitropyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a chlorine atom at position 3 and an N-phenyl substituent (Fig. 1, ).
- Molecular Formula: C₁₄H₈ClNO₂ (MW: ~257.68 g/mol).
- Key Features : The aromatic phthalimide core and chloro-phenyl groups enhance thermal stability, making it suitable for polyimide synthesis .
- Applications: Used as a monomer for high-performance polymers like polyimides, which are critical in electronics and aerospace industries .
N-(3-(Dimethylamino)propyl)-2-(piperazin-1-yl)acetamide
- Structure: A branched amide with dimethylamino and piperazinyl groups.
- Molecular Formula : C₁₁H₂₃N₅O (MW: ~241.34 g/mol).
This compound
- Structure: Pyridine core with Cl (position 2), NO₂ (position 3), and CONH₂ (position 4).
- Molecular Formula : C₆H₄ClN₃O₃ (MW: ~201.58 g/mol).
Comparative Data Table
Reactivity and Stability Insights
- Electron-Withdrawing Effects : The nitro group in this compound likely renders the pyridine ring highly electrophilic, contrasting with the electron-rich N-phenyl group in 3-chloro-N-phenyl-phthalimide. This difference may explain the latter’s superior thermal stability for polymer applications .
- Synthetic Challenges : The discontinued status of this compound may stem from difficulties in maintaining stability during synthesis or storage, a common issue with nitro-substituted heterocycles .
Research and Commercial Viability
- 3-Chloro-N-phenyl-phthalimide : Extensively studied for polymer science due to its robust aromatic system and ease of functionalization .
- This compound: Limited commercial and academic traction, as evidenced by its discontinued status. Its structural complexity (multiple substituents on a small ring) may hinder scalability compared to simpler amides or phthalimides .
Biological Activity
2-Chloro-3-nitropyridine-4-carboxamide (CNC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of CNC is C₆H₄ClN₃O₂, and it features a pyridine ring substituted with a chlorine atom, a nitro group, and a carboxamide functional group. These structural elements contribute to its reactivity and biological interactions.
The biological activity of CNC is primarily attributed to its ability to interact with various molecular targets within biological systems. The potential mechanisms include:
- Enzyme Inhibition : CNC may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Membrane Disruption : The compound can alter the integrity of bacterial membranes, leading to cell death.
- Targeting Receptors : CNC might bind to receptors involved in signaling pathways, influencing cellular responses.
Antimicrobial Activity
CNC has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that CNC could serve as a lead compound for developing new antibiotics.
Anticancer Properties
In vitro studies have shown that CNC possesses anticancer activity against various cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways.
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 25 µM |
| A549 (lung cancer) | 30 µM |
The compound's effectiveness varies across different cell lines, indicating the need for further exploration into its selectivity and mechanism of action.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of CNC against multi-drug resistant strains. The findings revealed that CNC significantly reduced bacterial load in infected models, highlighting its potential as a therapeutic agent .
- Cancer Cell Apoptosis : Research conducted at a notable university demonstrated that CNC treatment led to increased levels of reactive oxygen species (ROS) in HeLa cells, triggering apoptosis. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways .
- Synergistic Effects with Other Agents : Another investigation assessed the synergistic effects of CNC combined with conventional chemotherapeutics. The results indicated enhanced cytotoxicity against cancer cells when used in combination, suggesting potential applications in combination therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-3-nitropyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting a pyridine precursor (e.g., 2-chloro-3-nitropyridine) with a carboxamide group under basic conditions (e.g., using triethylamine) in anhydrous dichloromethane at 0–5°C for 24 hours yields the target compound. Optimization involves adjusting solvent polarity (e.g., DMF for slower kinetics) and stoichiometric ratios to minimize byproducts like unreacted nitro intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on neighboring substituents (e.g., nitro groups deshield adjacent protons; carboxamide NH signals appear at δ 8–10 ppm in DMSO-d6) .
- UV-Vis : Monitor π→π* transitions of the nitro and pyridine rings (λmax ~260–300 nm) to confirm electronic structure .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Cl or NO2 groups) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carboxamide group. Avoid exposure to moisture or strong bases, as nitro groups may decompose into hazardous amines. Use PPE (gloves, goggles) during handling, and consult GHS-compliant safety protocols for spill management .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for nitro-substituted pyridine derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, carboxamide NH protons may appear broadened in polar solvents due to hydrogen bonding. Use variable-temperature NMR to identify dynamic processes, or compare computational predictions (DFT calculations for 13C chemical shifts) with experimental data .
Q. What strategies are effective for optimizing regioselectivity in nitration and chlorination reactions for pyridine-carboxamide derivatives?
- Methodological Answer :
- Nitration : Use mixed acid (HNO3/H2SO4) at 0°C to favor nitration at the 3-position due to electron-withdrawing effects of the carboxamide group.
- Chlorination : Employ PCl5 or SOCl2 in refluxing toluene to target the 2-position via electrophilic substitution. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use PyMOL or AutoDock to model interactions with target enzymes (e.g., kinases) based on the nitro group’s electron-deficient properties.
- QSAR : Correlate Hammett σ constants of substituents (Cl, NO2) with inhibitory activity datasets from analogous pyridine derivatives .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Assay : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS.
- Photostability : Expose to UV light (254 nm) and monitor nitro group reduction using FTIR or cyclic voltammetry .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Melting point deviations (e.g., ±5°C) may indicate polymorphism or impurities. Perform DSC (differential scanning calorimetry) to detect polymorphic forms, and recrystallize using solvents like ethanol/water mixtures. Cross-validate purity with elemental analysis (C, H, N) .
Q. What methods validate the absence of toxic byproducts in scaled-up syntheses?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
